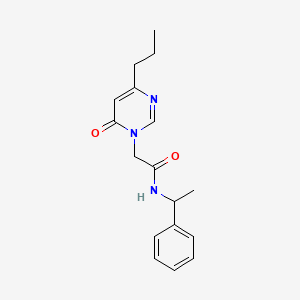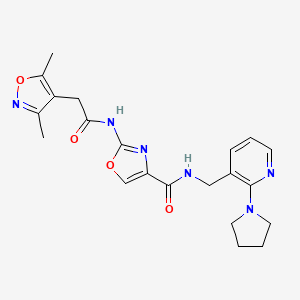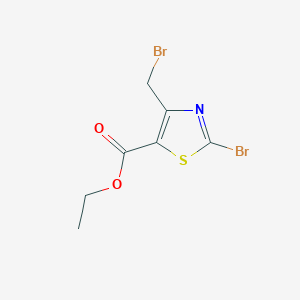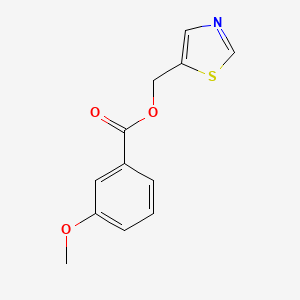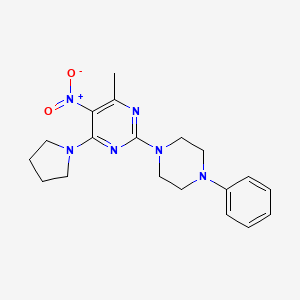![molecular formula C20H18F2N2O3S B2453316 2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 1251634-87-3](/img/structure/B2453316.png)
2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide” is a unique chemical. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, which are part of the compound , has been widely studied due to their broad range of chemical and biological properties . Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles, which are part of the compound , is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles, which are part of the compound , have been widely studied. For example, an annulation reaction, followed by desulfurization/intramolecular rearrangement, has been reported .Wissenschaftliche Forschungsanwendungen
Computational and Pharmacological Potential
Computational Evaluation : Heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole compounds, have been computationally evaluated for their binding affinity against various biological targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). These studies suggest a potential for the development of novel therapeutic agents targeting cancer and inflammatory diseases (Faheem, 2018).
Spectroscopic and Structural Analysis
Spectroscopic Characterization : Spectroscopic analyses, including FT-IR and NMR, have been employed to characterize the structural and electronic properties of oxadiazole and pyrazine derivatives. These studies provide insights into the compounds' chemical stability and reactive properties, offering a foundation for further modification and optimization in drug design (El-Azab et al., 2018).
Antimicrobial and Antioxidant Activities
Antimicrobial Activity : Novel thiazole derivatives incorporating pyrazole moieties have been synthesized and demonstrated significant antimicrobial activities. This highlights the potential of these compounds in the development of new antibacterial and antifungal agents (Saravanan et al., 2010).
Antioxidant Potential : The antioxidant activities of certain acetamide derivatives have been evaluated, indicating their potential as radical scavengers. This activity is crucial for developing therapeutic agents targeting oxidative stress-related diseases (Nayak et al., 2014).
Antimycobacterial and Anticancer Activities
Antimycobacterial Agents : Research has led to the synthesis of fluorinated pyrazolo-1,2,3-triazole hybrids, which displayed promising in vitro antimycobacterial activity. This indicates a potential for developing new treatments for tuberculosis (Emmadi et al., 2015).
Cytotoxic Activity : Certain acetamide derivatives have been synthesized and evaluated for their in vitro cytotoxic activities, with some compounds showing significant cancer cell growth inhibition. This suggests their potential application in cancer therapy (Al-Sanea et al., 2020).
Safety and Hazards
The safety information for “2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide” indicates that it may cause eye irritation and skin sensitization . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
[4-(3,5-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3S/c21-14-10-15(22)12-16(11-14)24-13-19(20(25)23-8-4-1-5-9-23)28(26,27)18-7-3-2-6-17(18)24/h2-3,6-7,10-13H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLWTEHHVKYKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester](/img/structure/B2453238.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2453239.png)
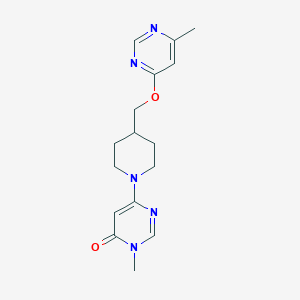

![4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione](/img/structure/B2453244.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(2-thienylmethyl)ethanediamide](/img/structure/B2453245.png)
